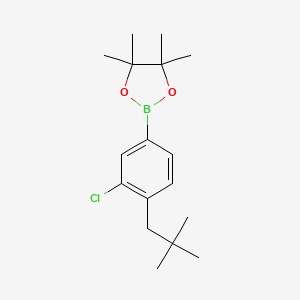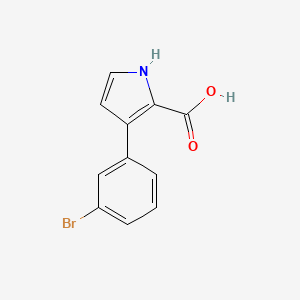
Potassium hexachloroosmiate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexachloroosmiate(IV), also known as osmium potassium chloride, is a chemical compound with the formula K₂OsCl₆. It is a coordination complex of osmium in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexachloroosmiate(IV) can be synthesized by reacting osmium tetroxide (OsO₄) with hydrochloric acid (HCl) and potassium chloride (KCl). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{OsO}_4 + 6 \text{HCl} + 2 \text{KCl} \rightarrow \text{K}_2\text{OsCl}_6 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of potassium hexachloroosmiate(IV) involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield.
Types of Reactions:
Oxidation: Potassium hexachloroosmiate(IV) can undergo oxidation reactions, where it is converted to higher oxidation states.
Reduction: It can also be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or sodium borohydride.
Substitution: The chloride ligands in potassium hexachloroosmiate(IV) can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state complexes of osmium.
Reduction: Lower oxidation state complexes of osmium.
Substitution: New coordination complexes with substituted ligands.
Scientific Research Applications
Potassium hexachloroosmiate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other osmium complexes and as a catalyst in various chemical reactions.
Biology: Employed in electron microscopy for staining biological samples, enhancing contrast and resolution.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of advanced materials, such as nanostructures and catalysts for hydrogen evolution reactions.
Mechanism of Action
The mechanism by which potassium hexachloroosmiate(IV) exerts its effects involves its ability to interact with biological molecules and catalyze chemical reactions. The compound can bind to proteins and nucleic acids, disrupting their function and leading to cytotoxic effects. In catalytic applications, it facilitates electron transfer processes, enhancing reaction rates and efficiency.
Comparison with Similar Compounds
Potassium hexachloroiridate(IV) (K₂IrCl₆): Similar in structure and properties, used in catalysis and material science.
Potassium hexachlororuthenate(IV) (K₂RuCl₆): Another analogous compound with applications in catalysis and electrochemistry.
Uniqueness: Potassium hexachloroosmiate(IV) is unique due to its specific electronic configuration and reactivity, making it particularly effective in certain catalytic and biological applications. Its ability to form stable complexes with a variety of ligands also sets it apart from similar compounds.
Properties
Molecular Formula |
Cl6K2Os |
|---|---|
Molecular Weight |
481.1 g/mol |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;;;+6/p-6 |
InChI Key |
GUVLUKCHYHNTES-UHFFFAOYSA-H |
Canonical SMILES |
Cl[Os](Cl)(Cl)(Cl)(Cl)Cl.[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)



![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)








